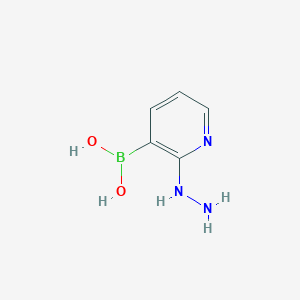
(2-hydrazinylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydrazinylpyridin-3-yl)boronic acid is a compound that belongs to the class of pyridinylboronic acids These compounds are characterized by the presence of a boronic acid group attached to a pyridine ringPyridinylboronic acids are widely used in organic synthesis, medicinal chemistry, and materials science due to their ability to form stable complexes with diols and other Lewis bases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-hydrazinylpyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step to selectively introduce the boronic acid group at the desired position on the pyridine ring.
Palladium-Catalyzed Cross-Coupling: This method involves the coupling of halopyridines with boron reagents such as tetraalkoxydiborane or dialkoxyhydroborane under palladium catalysis.
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions: (2-Hydrazinylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The hydrazinyl group can be reduced to form amines or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions, particularly at the positions ortho and para to the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic reagents and catalysts such as palladium or copper are used for substitution reactions.
Major Products:
Oxidation: Boronic esters and borates.
Reduction: Amines and hydrazine derivatives.
Substitution: Various substituted pyridinylboronic acids.
Scientific Research Applications
(2-Hydrazinylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-hydrazinylpyridin-3-yl)boronic acid involves its ability to form stable complexes with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which acts as a Lewis acid, and the hydrazinyl group, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Pyridinylboronic Acids: These compounds share the pyridine ring and boronic acid group but lack the hydrazinyl group, which imparts unique reactivity to (2-hydrazinylpyridin-3-yl)boronic acid.
Phenylboronic Acids: These compounds have a phenyl ring instead of a pyridine ring, resulting in different reactivity and applications.
Borinic Acids: These compounds contain two C-B bonds and one B-O bond, resulting in enhanced Lewis acidity compared to boronic acids.
Uniqueness: This group allows for additional interactions and transformations, making the compound versatile in various fields of research and industry .
Properties
CAS No. |
1003043-52-4 |
|---|---|
Molecular Formula |
C5H8BN3O2 |
Molecular Weight |
152.95 g/mol |
IUPAC Name |
(2-hydrazinylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H8BN3O2/c7-9-5-4(6(10)11)2-1-3-8-5/h1-3,10-11H,7H2,(H,8,9) |
InChI Key |
CYPDAPMYRAGLCX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)NN)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


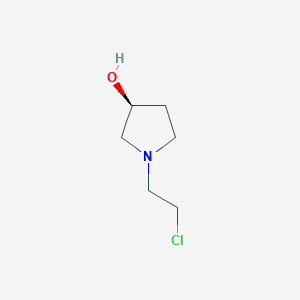
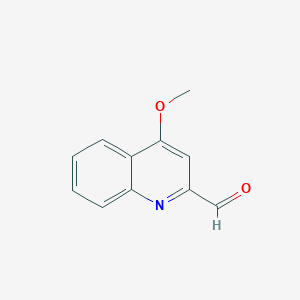
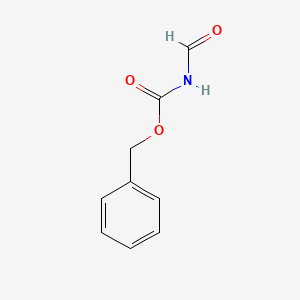
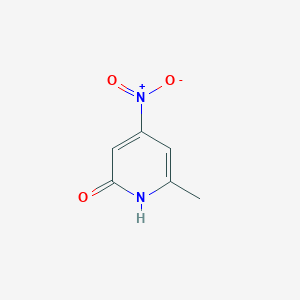

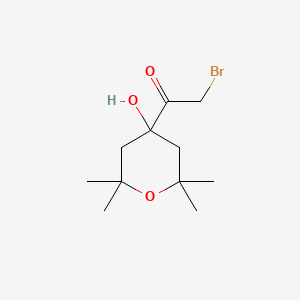
![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
![tert-butyl (1R,6R,7S)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13025108.png)

![benzylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate](/img/structure/B13025123.png)
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
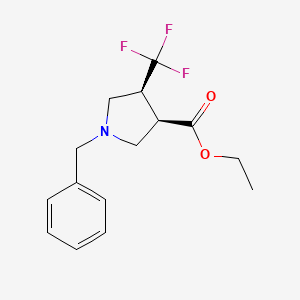
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)
